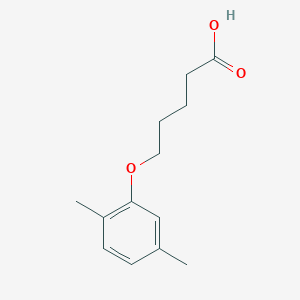

5-(2,5-Dimethylphenoxy)pentanoic acid

Vue d'ensemble

Description

5-(2,5-Dimethylphenoxy)pentanoic acid is a chemical compound with the CAS Number: 443924-74-1 and a molecular weight of 222.28 . It is also known as gemfibrozil, a fibrate hypolipidemic agent that is clinically effective in reducing serum cholesterol and triglyceride levels .

Molecular Structure Analysis

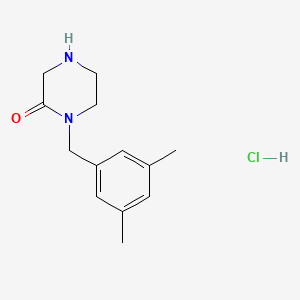

The linear formula of 5-(2,5-Dimethylphenoxy)pentanoic acid is C13H18O3 . The structure of gemfibrozil, a hypolipidemic agent, is reported in the context of studies on polymorphism .

Physical And Chemical Properties Analysis

5-(2,5-Dimethylphenoxy)pentanoic acid is a solid substance with a storage temperature of 4°C . The boiling point and other physical properties are not explicitly mentioned in the search results.

Applications De Recherche Scientifique

Medical Research: Hyperlipidemia Treatment

Gemfibrozil: is primarily used in the treatment of hyperlipidemia, specifically Type III and Type IV . It functions by activating peroxisome proliferator-activated receptors (PPARs) , primarily the PPARα isoform , which leads to a reduction in serum triglycerides and very low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol .

Nanotechnology: Drug Delivery Systems

In the realm of nanotechnology, Gemfibrozil ’s solubility and bioavailability are enhanced through nano-specific drug delivery methods such as nanocrystals, nanosuspensions , or lipid-based formulations . These advancements are crucial for drugs with poor water solubility and slow digestion rates.

Pharmacology: Dyslipidemia Therapy

Gemfibrozil: serves as a therapeutic agent for dyslipidemia. It selectively increases Apolipoprotein A-I levels and has been shown to delay the start of DNA replication in yeast cells, which is significant for understanding cell cycle progression .

Biochemistry: Cell Proliferation and Gene Expression

Researchers have utilized Gemfibrozil to study its effects on cell proliferation and gene expression in human cell lines. This has implications for understanding the biochemical pathways involved in lipid metabolism and the regulation of gene expression .

Environmental Science: Analytical Standard

While not a direct application in environmental science, Gemfibrozil is used as an analytical standard in various studies, including those related to environmental contaminants and their impact on health .

Industrial Processes: Synthesis and Quality Control

Gemfibrozil: is synthesized through an improved two-step process that yields the compound with high purity and good yield. This process is vital for the pharmaceutical industry, ensuring the quality and efficacy of the medication .

Advancements in Crystallography

The solid-state structure of Gemfibrozil has been determined to understand its polymorphism, which affects the stability and bioavailability of the drug. This knowledge is essential for quality control and regulatory purposes .

Antihyperlipidemic Research

Gemfibrozil: is classified under class-II drugs (low solubility-high permeability) and is synthesized in an economical way for its role as an antihyperlipidemic agent. It’s used for the prevention and treatment of atherosclerosis and has been developed to overcome side effects associated with previous hypolipidemic agents .

Mécanisme D'action

Gemfibrozil, also known as 5-(2,5-Dimethylphenoxy)pentanoic acid, is a fibrate hypolipidemic agent. It is clinically effective in reducing serum cholesterol and triglyceride levels . The mechanisms of action include induced lipoprotein lipolysis, induced hepatic fatty acid uptake and reduced hepatic triglyceride formation, amplified removal of low-density lipoprotein (LDL) particles, reduced neutral lipid (cholesteryl ester and triglyceride) exchange between very low-density lipoprotein (VLDL) and high-density lipoprotein (HDL) resulting from decreased plasma levels of triglyceride-rich lipoprotein (TRL), and increased HDL production and stimulation of reverse cholesterol transport .

Propriétés

IUPAC Name |

5-(2,5-dimethylphenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10-6-7-11(2)12(9-10)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDELSTPAOVZJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Dimethylphenoxy)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)

![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1452796.png)

![Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate](/img/structure/B1452798.png)

![(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine](/img/structure/B1452799.png)

![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)